molecular formula C23H18N4O4S2 B2991528 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 868974-17-8

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2991528
CAS No.: 868974-17-8
M. Wt: 478.54
InChI Key: FWCKPDDZIXTZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 2-naphthamide moiety via a thioethyl bridge. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, though specific bioactivity data are absent in the provided evidence. Its molecular formula is C₂₃H₁₈N₄O₃S₂, with a molecular weight of 486.54 g/mol (inferred from structural analogs in ).

Properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S2/c28-20(24-17-7-8-18-19(12-17)31-10-9-30-18)13-32-23-27-26-22(33-23)25-21(29)16-6-5-14-3-1-2-4-15(14)11-16/h1-8,11-12H,9-10,13H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCKPDDZIXTZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a naphthamide core linked to a thiadiazole moiety and a dihydrobenzo[dioxin] derivative. Its structural complexity suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Antimycobacterial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (M. tb). For instance, derivatives of naphthamide have shown significant anti-tuberculosis activity with minimum inhibitory concentrations (MIC) comparable to established drugs like ethambutol. In one study, compounds structurally similar to our target compound exhibited MIC values around 6.55 μM and 7.11 μM against drug-sensitive strains of M. tb .

Table 1: Antimycobacterial Activity of Naphthamide Derivatives

CompoundMIC (μM)Comparison DrugMIC (μM)
Naphthamide Derivative 16.55Ethambutol4.89
Naphthamide Derivative 27.11Ethambutol4.89

DprE1 Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), an enzyme critical for mycobacterial cell wall biosynthesis. The inhibition of DprE1 has been linked to potent antimycobacterial effects, with several analogues demonstrating effective inhibition in whole-cell assays .

Structure-Activity Relationship (SAR)

The biological activity of naphthamide derivatives often correlates with their structural features. Studies indicate that modifications at specific positions on the naphthamide or thiadiazole rings can enhance potency and selectivity against M. tb. For example, increasing lipophilicity generally improves activity but must be balanced against solubility issues .

Table 2: Structure-Activity Relationships in Naphthamide Derivatives

Modification TypeImpact on Activity
Increased LipophilicityEnhanced antimycobacterial activity
Aromatic SubstituentsVariable effects on solubility and activity

Case Studies

Several case studies have documented the efficacy of naphthamide derivatives in clinical settings:

  • Case Study on Drug-Sensitive M. tb : A derivative demonstrated an MIC of 6.55 μM in vitro, indicating potential for further development as an anti-TB agent.
  • Resistance Mechanisms : Research has shown that certain naphthamide derivatives can overcome resistance mechanisms in M. tb, making them promising candidates for treating multidrug-resistant strains .

Comparison with Similar Compounds

Data Tables

Table 1: Spectral Data Comparison
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Peaks, δ ppm) Reference
Target Compound ~1670–1680 (amide) N/A (not reported)
Compound 6b 1682 (amide) 5.38 (–NCH₂CO–), 8.36 (triazole)
CAS 868973-08-4 N/A N/A
Table 2: Molecular Parameters (X-ray Data)
Compound Bond Length (C–S, Å) Dihedral Angle (Thiadiazole) Reference
1.76–1.82 2.5°–5.0°
Target Compound N/A N/A

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole moiety is typically synthesized via cyclization reactions. For example:

  • Cycloaddition approaches : Copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (e.g., using substituted 2-azidoacetamides and alkynes) yields triazole intermediates, which can be further functionalized .
  • Thiocarbazide cyclization : Reaction of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile, followed by iodine-mediated cyclization, forms the thiadiazole core .
  • Key parameters : Solvent choice (DMF or acetonitrile), catalyst (e.g., iodine), and reaction time (1–3 minutes for rapid cyclization) are critical .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in DMSO-d6) confirm substituent connectivity and electronic environments. For instance, aromatic protons appear between δ 7.20–8.61 ppm, while triazole protons resonate at δ 8.36–8.40 ppm .
  • IR spectroscopy : Peaks at 1671–1682 cm1^{-1} (C=O stretch) and 1254–1275 cm1^{-1} (C–O stretch) validate acetamide and ether linkages .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for sulfur-containing heterocycles (e.g., C–S bond lengths ~1.70–1.75 Å) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 2,3-dihydrobenzo[b][1,4]dioxin moiety?

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables like temperature (room temp vs. reflux), solvent polarity (DMF vs. t-BuOH/H2_2O), and catalyst loading (e.g., 5–20 mol% Cu(OAc)2_2) .
  • Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves regioselectivity for the dioxin-thiadiazole linkage .
  • Purification strategies : Recrystallization in ethanol or ethyl acetate/hexane mixtures enhances purity (>95%) .

Q. What computational strategies aid in predicting the reactivity of intermediates during synthesis?

  • Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and activation energies for cyclization steps. For example, calculate the energy barrier for iodine-mediated sulfur extrusion during thiadiazole formation .
  • Machine learning (ML) : Train models on reaction databases (e.g., PubChem) to predict optimal conditions for introducing the naphthamide group .
  • Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy pathways for heterocycle formation, reducing trial-and-error experimentation .

Q. How can contradictions in spectroscopic data for similar compounds be resolved?

  • Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC experiments and IR peak assignments (e.g., distinguishing C=O stretches in acetamide vs. thiadiazole carbonyls) .
  • Isotopic labeling : Use 15N^{15}\text{N}-labeled intermediates to confirm nitrogen connectivity in the thiadiazole ring .
  • Dynamic NMR : Resolve rotational barriers in hindered aryl-thioether linkages (e.g., variable-temperature NMR to study conformational exchange) .

Q. What in vitro models are appropriate for initial biological activity assessment?

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR or VEGFR) due to structural similarity to known thiadiazole inhibitors. Use fluorescence polarization assays with ATP-competitive probes .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50_{50} values with positive controls like doxorubicin .
  • Metabolic stability studies : Use liver microsomes (human or murine) to evaluate oxidative degradation pathways (e.g., CYP450-mediated dealkylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.